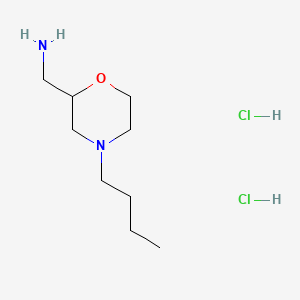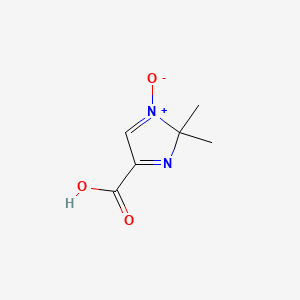
N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6
Overview
Description
N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 is a deuterated derivative of N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the field of analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 typically involves the introduction of deuterium atoms into the parent compound. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are designed to ensure high yield and purity of the deuterated product. The use of specialized equipment and controlled reaction conditions is essential to achieve the desired isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Substitution reactions can occur at the acetylamino or dimethylacetamidine groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine oxide, while reduction could produce N’-(4-Acetylaminophenyl)-N,N-dimethylamine.
Scientific Research Applications
N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Analytical Chemistry: The deuterated compound is used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to improve the accuracy and precision of quantitative analyses.
Biological Studies: It is employed in metabolic studies to trace the pathways and interactions of the parent compound in biological systems.
Pharmaceutical Research: The compound is used in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Industrial Applications: It is utilized in the synthesis of other deuterated compounds and materials for various industrial purposes.
Mechanism of Action
The mechanism of action of N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 is primarily related to its role as a deuterated analog. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction with biological targets. Deuterium substitution often results in a kinetic isotope effect, which can alter the rate of metabolic reactions and enhance the compound’s stability.
Comparison with Similar Compounds
Similar Compounds
N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine: The non-deuterated parent compound.
N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d3: A partially deuterated analog with three deuterium atoms.
Uniqueness
N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 is unique due to its complete deuteration, which provides distinct advantages in analytical and research applications. The increased stability and altered metabolic profile make it a valuable tool in various scientific studies.
Properties
IUPAC Name |
N-[4-[1-[bis(trideuteriomethyl)amino]ethylideneamino]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9(15(3)4)13-11-5-7-12(8-6-11)14-10(2)16/h5-8H,1-4H3,(H,14,16)/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXUSRXKBFHKMO-LIJFRPJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=C(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=NC1=CC=C(C=C1)NC(=O)C)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1S)-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B587239.png)

